Benzene, 1,1'-sulfonylbis[4-bromo-3-nitro-
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Overview
Description
Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-]: is a chemical compound with the molecular formula C12H6Br2N2O6S and a molecular weight of 466.06 g/mol . This compound is characterized by the presence of two benzene rings connected by a sulfonyl group, each substituted with a bromine and a nitro group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] typically involves the sulfonation of bromonitrobenzene derivatives. The reaction conditions often include the use of sulfuric acid as a sulfonating agent at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar sulfonation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the bromine and nitro substituents.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Formation of bromonitrobenzenesulfonic acids.
Reduction: Formation of bromonitrobenzenesulfonamides.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonyl and nitro groups on biological systems. It may also be explored for its potential therapeutic properties .
Industry: In the industrial sector, Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is used in the manufacture of specialty chemicals and materials. Its unique chemical structure makes it valuable in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] involves its interaction with molecular targets through its sulfonyl, bromine, and nitro groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- Benzene, 1,1’-sulfonylbis[4-chloro-3-nitro-]
- Benzene, 1,1’-sulfonylbis[4-fluoro-3-nitro-]
- Benzene, 1,1’-sulfonylbis[4-iodo-3-nitro-]
Comparison: Benzene, 1,1’-sulfonylbis[4-bromo-3-nitro-] is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific substitution reactions that are not as favorable with other halogens .
Properties
CAS No. |
75853-45-1 |
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Molecular Formula |
C12H6Br2N2O6S |
Molecular Weight |
466.06 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-3-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI Key |
ZXHVTJZZCMLREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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